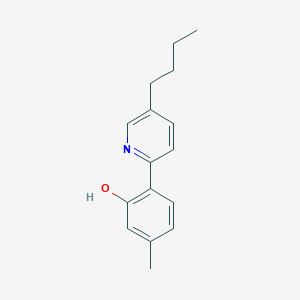

2-(5-丁基-2-吡啶基)-5-甲基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthetic routes for compounds similar to "2-(5-butyl-2-pyridinyl)-5-methylphenol" involve multi-step organic reactions, including but not limited to Williamson ether synthesis, hydrolysis, and catalyzed annulation processes. For example, the synthesis of complex pyridine derivatives often employs catalyzed reactions to achieve high regioselectivity and yields (Hou Hao-qing, 2010). Another method involves the phosphine-catalyzed [4 + 2] annulation, demonstrating the versatility of synthetic approaches for constructing pyridine-based frameworks (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Molecular Structure Analysis

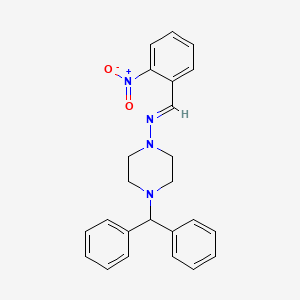

The molecular structure and electronic properties of related compounds have been analyzed using various spectroscopic techniques and computational methods. For instance, detailed NMR and UV-Vis spectroscopy, supported by density functional theory (DFT) calculations, provide insights into the structural attributes and electronic configurations (Y. Ulaş, 2021).

Chemical Reactions and Properties

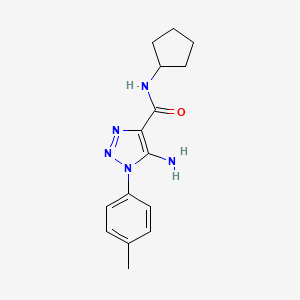

Compounds with pyridine and phenol moieties engage in a wide range of chemical reactions, reflecting their rich chemistry. For example, reactions involving electrophilic and nucleophilic substitutions are common, leading to the formation of highly functionalized derivatives with potential biological and materials applications (N. E. A. Abd El-Sattar et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and luminescent characteristics of related compounds, are strongly influenced by their molecular structures. For instance, boron complexes with phenol-pyridine derivatives exhibit notable luminescence, suggesting applications in materials science (Hongyu Zhang et al., 2006).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are key areas of study. Research on Schiff base condensation products and their interactions with metals like copper reveals complex behavior including radical formation and unique N-N coupling reactions, indicative of the diverse reactivity profile of these compounds (G. Speier et al., 1996).

科学研究应用

功能化化合物合成:

- Zhu, Lan 和 Kwon (2003) 的研究讨论了 2-甲基-2,3-丁二烯酸乙酯的使用,它在有机膦催化剂的存在下与 N-甲苯磺酰亚胺进行 [4 + 2] 环化,导致形成高度功能化的四氢吡啶 (Zhu, Lan, & Kwon, 2003).

络合物形成和自旋相互作用研究:

- Orio 等人 (2010) 研究了涉及吡啶基甲基亚胺化合物及其锌双酚盐络合物的席夫碱和曼尼希碱,并考察了这些络合物中的自旋相互作用 (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

疟疾治疗化合物探索:

- Chavchich 等人 (2016) 的研究探讨了 2-氨基甲基苯酚类似物在疟疾治疗和预防中的应用,并强调 JPC-3210 是一种有前途的化合物 (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, & Edstein, 2016).

有机反应中的催化:

- Elavarasan、Kondamudi 和 Upadhyayula (2011) 研究了磺酸官能离子液体在苯酚与叔丁醇烷基化中的催化活性,证明了离子液体在有机合成中的重要性 (Elavarasan, Kondamudi, & Upadhyayula, 2011).

抗菌和抗癌剂合成:

- Abd El-Sattar 等人 (2021) 对吡喃并[2,3-d]嘧啶衍生物的研究突出了它们的抗菌和抗癌潜力,提供了对合成新治疗剂的见解 (Abd El-Sattar, El‐Adl, El-hashash, Salama, & Elhady, 2021).

共抗氧化系统和自由基捕获:

- Valgimigli 等人 (2013) 的研究讨论了有效的自由基捕获抗氧化剂(如 3-吡啶醇和 5-嘧啶醇)的开发,表明它们在共抗氧化系统中的有效性 (Valgimigli, Bartolomei, Amorati, Haidasz, Hanthorn, Nara, Brinkhorst, & Pratt, 2013).

抗肿瘤剂的生物合成:

- Barry、Nayar 和 Begley (1989) 研究了苯恶嗪酮合酶,它催化 2-氨基苯恶嗪酮的形成,这是抗肿瘤剂放线菌素生物合成中的一个步骤 (Barry, Nayar, & Begley, 1989).

腐蚀抑制研究:

- Hegazy、Hasan、Emara、Bakr 和 Youssef (2012) 研究了席夫碱(包括吡啶基亚胺甲基苯酚化合物)作为盐酸中碳钢的腐蚀抑制剂 (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

属性

IUPAC Name |

2-(5-butylpyridin-2-yl)-5-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-3-4-5-13-7-9-15(17-11-13)14-8-6-12(2)10-16(14)18/h6-11,18H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSNSUWWFFIXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)